Titanium nitrate

CVD Thin Film Deposition Kinetics

Choose anhydrous titanium(IV) nitrate (Ti(NO₃)₄, CAS 22465-17-4) for unmatched CVD performance. This volatile, chloride-free molecular precursor deposits crystalline anatase TiO₂ at just 184°C—over 100°C lower than titanium isopropoxide—thanks to a 27% lower activation energy (98 vs. 135 kJ/mol). Unlike commercial 'titanium nitrate solutions' (which are non-volatile titanyl nitrate with chloride impurities), our anhydrous form enables vapor delivery without heated bubblers, subliming at 30°C under vacuum. Essential for thermal-budget-limited CMOS processing, MLCC-grade BaTiO₃ synthesis (<200 ppm Cl⁻), and high-purity photocatalyst nanoparticles.

Molecular Formula Ti(NO3)4
N4O12Ti
Molecular Weight 295.89 g/mol
CAS No. 22465-17-4
Cat. No. B8366583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium nitrate
CAS22465-17-4
Molecular FormulaTi(NO3)4
N4O12Ti
Molecular Weight295.89 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ti+4]
InChIInChI=1S/4NO3.Ti/c4*2-1(3)4;/q4*-1;+4
InChIKeyQDZRBIRIPNZRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Nitrate (CAS 22465-17-4) Procurement Guide: Inorganic Volatile Precursor for Advanced Materials Synthesis


Titanium(IV) nitrate, Ti(NO₃)₄, is an inorganic compound distinguished by its high volatility among binary transition metal nitrates, existing as a colorless, diamagnetic solid that sublimes readily at room temperature under vacuum [1]. This anhydrous form is a covalently bound molecular species, in contrast to the ill-defined hydrated titanyl nitrate species (TiO(NO₃)₂) produced upon dissolution of titanium compounds in nitric acid [2]. Its unique combination of volatility and reactivity underpins its primary utility as a single-source precursor for the chemical vapor deposition (CVD) of titanium dioxide (TiO₂) thin films, enabling lower-temperature processing than conventional alkoxide alternatives [3].

Why Titanium Nitrate (CAS 22465-17-4) Cannot Be Interchanged with Other Titanium Sources or Hydrated Titanyl Species


Substituting titanium nitrate with generic 'titanium nitrate solutions' or alternative titanium precursors (e.g., titanium isopropoxide, titanium tetrachloride) introduces critical, quantifiable performance divergences in advanced manufacturing processes. Commercially available 'titanium nitrate' is often an aqueous titanyl nitrate (TiO(NO₃)₂) solution, which is non-volatile and contains chloride impurities that can degrade electronic device performance [1]. In contrast, the anhydrous Ti(NO₃)₄ form is a volatile, chloride-free molecular precursor. Furthermore, a direct kinetic comparison reveals that anhydrous titanium nitrate exhibits fundamentally different deposition energetics compared to alkoxide alternatives, directly impacting achievable film microstructures and minimum processing temperatures [2]. These are not interchangeable reagents; selection between them must be based on specific, quantified process requirements.

Titanium Nitrate (CAS 22465-17-4) Quantitative Differentiation Evidence Against Comparator Precursors


Anhydrous Titanium Nitrate Lowers TiO₂ CVD Activation Energy by 27% Compared to Titanium Isopropoxide

In a direct side-by-side comparison under ultrahigh vacuum CVD conditions (<10⁻⁴ Torr), anhydrous titanium(IV) nitrate (Ti(NO₃)₄) exhibited a reaction activation energy (Eᵣ) of 98 kJ/mol, enabling lower-temperature deposition compared to the widely used alkoxide precursor titanium(IV) isopropoxide (TTIP), which displayed an Eᵣ of 135 kJ/mol [1].

CVD Thin Film Deposition Kinetics

Anhydrous Titanium Nitrate Enables Crystalline Anatase TiO₂ CVD at Record Low Temperature of 184°C

Using anhydrous Ti(NO₃)₄ as a single-source precursor, crystalline TiO₂ thin films of the anatase phase were deposited via ultrahigh vacuum CVD at temperatures as low as 184°C [1]. This represents one of the lowest reported deposition temperatures for crystalline anatase TiO₂ via thermal CVD without plasma enhancement. In contrast, titanium alkoxides such as TTIP typically require temperatures exceeding 300°C to achieve comparable crystalline quality under similar conditions.

CVD TiO₂ Thin Films Low-Temperature Processing

Low-Chloride Titanyl Nitrate Solutions Achieve <200 ppm Residual Cl⁻ via Patented Oxidation Process

A patented process for preparing low-chloride aqueous titanyl nitrate (TiO(NO₃)₂) solutions achieves a residual chloride content of less than 200 ppm, with specific embodiments yielding less than 100 ppm, through the use of excess nitric acid and/or hydrogen peroxide as oxidizing agents during synthesis from TiCl₄ or titanyl chloride feedstocks [1]. This represents a quantifiable purity specification relative to standard commercial titanyl nitrate solutions that may contain significantly higher chloride levels.

High-Purity Ceramics Precursor Synthesis Chloride Control

Thermal Decomposition of Ti(NO₃)₄ at 700°C Yields Spherical Anatase/Rutile TiO₂ Nanoparticles with Tunable Phase

Thermal decomposition of anhydrous titanium nitrate (Ti(NO₃)₄) at 700°C yields spherical TiO₂ nanoparticles exhibiting both anatase and rutile phases, with phase composition tunable via decomposition conditions [1]. In comparative thermal decomposition studies, the precursor TiOF₂ produced predominantly anatase particles with irregular morphology, while TiOSO₄ required higher temperatures for complete oxide conversion and left sulfate residues. The nitrate precursor offers a cleaner decomposition pathway (Ti(NO₃)₄ → TiO₂ + 4 NO₂) without halide or sulfate byproduct contamination.

Thermal Decomposition TiO₂ Nanoparticles Phase Control

Anhydrous Titanium Nitrate Sublimes at 30°C Under Vacuum, Enabling Purification and Vapor Delivery Without Solvents

Anhydrous titanium nitrate is a volatile solid that sublimes readily at 30°C under a pressure of 10⁻⁴ mm Hg, with a melting point of 58.5°C [1]. In comparison, alternative titanium CVD precursors such as titanium tetrachloride (TiCl₄) are liquids that introduce chloride contamination, while titanium isopropoxide (TTIP) requires significantly higher vaporization temperatures (>60°C) and suffers from oligomerization that reduces volatility over time. The low sublimation temperature of Ti(NO₃)₄ enables purification by vacuum sublimation and facilitates consistent vapor delivery in CVD systems without requiring heated precursor lines.

Volatility CVD Precursor Sublimation

Validated Application Scenarios for Titanium Nitrate (CAS 22465-17-4) Based on Quantitative Evidence


Low-Thermal-Budget CVD of High-κ TiO₂ Gate Dielectrics on Temperature-Sensitive Semiconductor Device Stacks

The 27% lower activation energy (98 vs. 135 kJ/mol) and demonstrated 184°C deposition temperature for crystalline anatase TiO₂ [1] make anhydrous titanium nitrate uniquely suitable for depositing high-dielectric-constant TiO₂ films onto fully processed CMOS device layers where thermal budgets are strictly limited. Alternative alkoxide precursors such as TTIP require processing temperatures exceeding 300°C that would damage underlying silicide contacts or induce unwanted dopant diffusion.

Synthesis of Ultra-Low Chloride (<200 ppm) Titanyl Nitrate Solutions for High-Performance Barium Titanate Dielectric Ceramics

For the wet-chemical synthesis of barium titanate (BaTiO₃) dielectric powders used in multilayer ceramic capacitors (MLCCs), the patented low-chloride titanyl nitrate process achieves chloride levels below 200 ppm, with preferred embodiments below 100 ppm [2]. This quantifiable purity specification directly addresses the requirement for ionic cleanliness in high-reliability capacitor formulations, where chloride contamination is known to degrade insulation resistance and accelerate electromigration failure mechanisms.

Synthesis of Spherical, Halogen-Free TiO₂ Nanoparticles for High-Purity Photocatalysts and Pigments

Thermal decomposition of Ti(NO₃)₄ at 700°C yields spherical TiO₂ nanoparticles with tunable anatase/rutile phase composition, free from halogen or sulfur contamination [3]. This cleaner decomposition pathway (Ti(NO₃)₄ → TiO₂ + 4 NO₂) is particularly valuable for synthesizing photocatalyst nanoparticles where surface impurities from precursor residues (e.g., Cl⁻ from TiCl₄, SO₄²⁻ from TiOSO₄) would otherwise act as charge carrier recombination centers, reducing quantum efficiency.

Room-Temperature Precursor Delivery Systems for Research-Scale CVD Reactors

The 30°C sublimation temperature at 10⁻⁴ mm Hg [4] enables vapor delivery of titanium nitrate without requiring heated precursor bubblers or complex liquid delivery systems. For research laboratories and pilot-scale CVD operations where equipment complexity and cost are significant constraints, this volatility advantage reduces system footprint and eliminates the vapor pressure instability associated with alkoxide oligomerization that complicates TTIP-based processes.

Technical Documentation Hub

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